Macranthoside A

Description

Properties

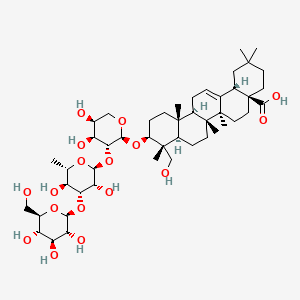

Molecular Formula |

C47H76O17 |

|---|---|

Molecular Weight |

913.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |

InChI Key |

AMXYFWUYMQOLRN-BHGPNLNISA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Synonyms |

kalopanax saponin H kalopanaxsaponin H |

Origin of Product |

United States |

Foundational & Exploratory

Macranthoside A: A Technical Overview of its Chemical Structure and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macranthoside A, a triterpenoid glycoside identified from Lonicera macranthoides, has emerged as a compound of interest due to its reported biological activities. This technical guide provides a comprehensive overview of the current knowledge on Macranthoside A, focusing on its chemical structure, and known biological properties. While specific quantitative data and detailed mechanistic studies on Macranthoside A are limited in publicly available literature, this document aims to consolidate the existing information and provide a framework for future research and drug development endeavors.

Chemical Structure and Properties

Macranthoside A is classified as a triterpenoid glycoside. The core of its structure is a triterpene aglycone, which is attached to one or more sugar moieties.

Chemical Formula: C47H76O17

CAS Number: 128730-82-5

Structure:

The detailed chemical structure of Macranthoside A consists of a complex polycyclic triterpene core linked to a carbohydrate chain.

(A 2D chemical structure diagram of Macranthoside A would be inserted here if available in a compatible format.)

Biological Activities

Antimicrobial Activity

Macranthoside A is described as having antimicrobial activity.[3] Triterpenoid glycosides, as a class, are known to exhibit antimicrobial properties against various pathogens.[4] The flower buds of Lonicera macranthoides, the source of Macranthoside A, have demonstrated antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[5][6]

Quantitative Antimicrobial Data:

A comprehensive search of available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for Macranthoside A against a panel of microbial strains. The following table is provided as a template for future studies to populate.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data not available | |

| Escherichia coli | ATCC 25922 | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | |

| Candida albicans | ATCC 90028 | Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Macranthoside A are not extensively documented. Below are generalized protocols that can serve as a foundation for such investigations.

Isolation and Purification of Macranthoside A

A general procedure for the isolation of triterpenoid glycosides from plant material is outlined below.

Workflow for Isolation and Purification:

Figure 1. A generalized workflow for the isolation of Macranthoside A.

Protocol:

-

Plant Material Collection and Preparation: Collect fresh flower buds of Lonicera macranthoides. Dry the plant material in a shaded, well-ventilated area and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable organic solvent, such as 95% ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation. Repeat the extraction process multiple times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: Subject the ethyl acetate or n-butanol fraction, which is likely to contain triterpenoid glycosides, to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing Macranthoside A using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

-

Structural Elucidation: Confirm the identity and purity of the isolated Macranthoside A using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Susceptibility Testing

The antimicrobial activity of Macranthoside A can be determined using standard broth microdilution methods.

Workflow for Antimicrobial Susceptibility Testing:

Figure 2. A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Prepare a stock solution of Macranthoside A in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the Macranthoside A stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Macranthoside A that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which Macranthoside A exerts its biological effects have not yet been elucidated. While studies on the related compound, Macranthoside B, have implicated the PI3K/Akt signaling pathway in its anticancer activity, it is unknown if Macranthoside A shares a similar mechanism for its reported activities. Further research is required to identify the molecular targets and signaling cascades modulated by Macranthoside A.

Proposed Area for Future Investigation:

Figure 3. A hypothetical model for investigating the antimicrobial mechanism of Macranthoside A.

Conclusion and Future Directions

Macranthoside A is a triterpenoid glycoside with reported antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities. While its chemical structure has been identified, there is a significant gap in the scientific literature regarding its quantitative biological data, detailed experimental protocols for its specific activities, and its mechanism of action at the molecular level.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the MIC values of Macranthoside A against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by Macranthoside A to understand how it exerts its antimicrobial and other biological effects.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of Macranthoside A in animal models of infection and inflammation.

A more in-depth understanding of the pharmacology of Macranthoside A will be crucial for unlocking its potential as a lead compound for the development of new therapeutic agents.

References

- 1. molnova.cn [molnova.cn]

- 2. Macranthoside A - Nordic Biosite [nordicbiosite.com]

- 3. abmole.com [abmole.com]

- 4. [Antimicrobial action spectrum of triterpene and steroid glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lonicerae Japonicae Flos and Lonicerae Flos: A Systematic Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

Macranthoside A: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macranthoside A, a triterpenoid saponin, stands as a significant bioactive compound isolated from the flower buds of Lonicera macranthoides. First identified in 1993, this natural product has garnered attention for its potential therapeutic applications. This document provides a comprehensive overview of the discovery, origin, and biological properties of Macranthoside A, including detailed experimental protocols, quantitative data on its activity, and an exploration of its mechanistic pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Macranthoside A was first reported in 1993 by Mao et al. as a prosapogenin of a novel saponin, macranthoidin A, isolated from the flowers of the plant Lonicera macranthoides Hand.-Mazz.[1]. This plant, a member of the Caprifoliaceae family, is a traditional Chinese medicine and serves as a primary source of this class of compounds. The initial structural elucidation of Macranthoside A was accomplished through a combination of chemical methods and spectral analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)[1].

Subsequent research has confirmed that Lonicera macranthoides is particularly rich in hederagenin-based saponins, with Macranthoside A being a notable constituent. The concentration of these saponins in L. macranthoides is significantly higher than in the related species, Lonicera japonica.

Physicochemical Properties

The elucidated structure of Macranthoside A is 3-O-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl 3 beta, 23-dihydroxyl-olean-12-en-28-olic acid[1].

Table 1: Physicochemical Properties of Macranthoside A

| Property | Value | Reference |

| Molecular Formula | C47H76O17 | [1] |

| Molecular Weight | 913.10 g/mol | |

| Class | Triterpenoid Saponin | [1] |

| Aglycone | Hederagenin | |

| Sugar Moiety | Glucose, Rhamnose, Arabinose | [1] |

| Source | Lonicera macranthoides | [1] |

Experimental Protocols

General Isolation and Purification of Saponins from Lonicera macranthoides**

The following protocol is a generalized procedure for the extraction and isolation of saponins, including Macranthoside A, from plant material. It is based on established methods for saponin extraction.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the flower buds of Lonicera macranthoides and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol at room temperature for 24-48 hours, with occasional agitation. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel or macroporous resin column. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing Macranthoside A using preparative reversed-phase HPLC (RP-HPLC) with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water.

Structural Elucidation

The structure of the isolated Macranthoside A can be confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C-NMR: To identify the number and types of carbon atoms.

-

2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of protons and carbons and the sequence of the sugar units.

-

Bioactivity Assays

3.3.1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of Macranthoside A for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

3.3.2. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

-

Serial Dilution: Perform a serial two-fold dilution of Macranthoside A in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of Macranthoside A that visibly inhibits the growth of the microorganism.

Quantitative Data

Currently, specific quantitative data for the biological activities of pure Macranthoside A is limited in publicly available literature. The following table provides a template for how such data should be presented once available. For context, data on the related compound, Macranthoside B, and general saponin extracts are included.

Table 2: Biological Activity of Macranthoside A and Related Compounds

| Compound/Extract | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |

| Macranthoside A | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | Data Not Available | |

| Macranthoside A | Antimicrobial | Broth Microdilution | Staphylococcus aureus | Data Not Available | |

| Macranthoside A | Antimicrobial | Broth Microdilution | Escherichia coli | Data Not Available | |

| Macranthoside B | Anticancer | Cell Proliferation | A2780 (Ovarian) | 10-20 µM | [2] |

| Macranthoside B | Anticancer | Cell Proliferation | HeLa (Cervical) | Not Specified | [3] |

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by Macranthoside A are still under investigation, the known mechanisms of related saponins and general anti-inflammatory pathways provide a likely framework for its action. The closely related compound, Macranthoside B, has been shown to induce apoptosis in cancer cells through the inhibition of the PDK1/Akt signaling pathway and by promoting oxidative stress.

Many natural products with anti-inflammatory properties exert their effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that Macranthoside A may also inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Visualizations

Experimental Workflows

Caption: General workflow for the isolation, bioactivity screening, and mechanism of action studies of Macranthoside A.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized mechanism of anti-inflammatory action of Macranthoside A via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Macranthoside A, originating from Lonicera macranthoides, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial therapies. While its discovery and structure are well-established, there is a clear need for further research to fully elucidate its pharmacological profile. Future studies should focus on:

-

Detailed Pharmacological Screening: Comprehensive evaluation of the anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities of purified Macranthoside A.

-

Quantitative Analysis: Determination of precise IC50 and MIC values against a broad range of cell lines and microbial strains.

-

Mechanistic Studies: In-depth investigation of the specific signaling pathways modulated by Macranthoside A to understand its molecular mechanism of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of Macranthoside A in animal models of relevant diseases.

This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of Macranthoside A.

References

Macranthoside A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside A is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of Macranthoside A, quantitative data on its abundance, detailed experimental protocols for its isolation and characterization, and an examination of its biological activities, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and pharmacology.

Natural Sources and Plant Origin of Macranthoside A

Macranthoside A has been primarily isolated from the flower buds of Lonicera macranthoides Hand.-Mazz., a species belonging to the Caprifoliaceae family.[1][2] This plant is a significant source of various bioactive triterpenoid saponins, including the closely related Macranthoside B.[3]

While Lonicera macranthoides stands as the most well-documented source, literature also suggests the presence of Macranthoside A in other plant species, including Citrus australasica (finger lime) from the Rutaceae family and plants within the Salicaceae family.[4] However, the concentration and prevalence in these alternative sources require further investigation to be considered as viable primary sources for extraction.

Quantitative Analysis of Macranthoside A and Related Saponins

Quantitative analysis of the saponin content in Lonicera macranthoides has revealed significant concentrations of hederagenin-based saponins in the flower buds. While specific yields for Macranthoside A can vary, studies have provided valuable data on the total saponin content.

| Plant Source | Plant Part | Compound Class | Concentration (mg/g dry weight) | Reference |

| Lonicera macranthoides | Flower Buds | Hederagenin-based saponins | ~86.01 | [5] |

Experimental Protocols: Isolation and Characterization of Macranthoside A

The following is a generalized experimental protocol for the isolation and purification of Macranthoside A from the flower buds of Lonicera macranthoides, based on common methodologies described in the scientific literature.

Extraction and Preliminary Fractionation

-

Drying and Pulverization : Air-dry the flower buds of Lonicera macranthoides and grind them into a fine powder.

-

Solvent Extraction : Extract the powdered plant material with 90% ethanol at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning : Suspend the crude extract in water and partition it successively with petroleum ether and ethyl acetate. The saponins will predominantly be in the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography : Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elution Gradient : Elute the column with a gradient of chloroform-methanol-water in increasing polarity.

-

Fraction Collection and Analysis : Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v). Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

-

Further Purification : Pool the fractions containing Macranthoside A and subject them to further purification using repeated column chromatography on silica gel or Sephadex LH-20, and potentially High-Performance Liquid Chromatography (HPLC) to yield pure Macranthoside A.

Characterization

The structure of the isolated Macranthoside A is typically elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the aglycone and sugar moieties and their linkages.

-

Infrared (IR) Spectroscopy : To identify functional groups.

The following diagram illustrates a typical workflow for the isolation of Macranthoside A.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of Macranthoside A are limited, research on the closely related saponin, Macranthoside B, provides significant insights into the potential mechanisms of action for this class of compounds. Macranthoside B has been shown to induce apoptosis in cancer cells through a mitochondrion-mediated pathway.[3] This pathway involves the regulation of key apoptotic proteins.

The proposed signaling pathway for the induction of apoptosis by triterpenoid saponins like Macranthoside B is depicted below. It is hypothesized that Macranthoside A may exert similar effects.

This pathway highlights the potential of Macranthoside A as a modulator of apoptosis, a critical process in cancer research and drug development. The mechanism involves the inhibition of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

Conclusion

Macranthoside A is a promising natural product with significant potential for further research and development. Its primary source, Lonicera macranthoides, offers a reliable supply for extraction and study. The established protocols for its isolation and characterization provide a solid foundation for future investigations into its pharmacological properties. The elucidation of its potential role in modulating apoptotic signaling pathways opens up avenues for its exploration as a therapeutic agent, particularly in the context of oncology. This technical guide serves as a comprehensive resource to facilitate and encourage further scientific inquiry into this fascinating molecule.

References

- 1. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Macranthoside A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside A, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. As a prosapogenin of Macranthoidin A, its structural elucidation has paved the way for further investigation into its physicochemical characteristics and biological activities. This technical guide provides a comprehensive overview of the current knowledge on Macranthoside A, with a focus on its physical and chemical properties, experimental protocols for its study, and its interactions with key cellular signaling pathways.

Physical and Chemical Properties

Macranthoside A is structurally defined as 3-O-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl 3 beta, 23-dihydroxyl-olean-12-en-28-olic acid[1]. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₇H₇₆O₁₇ | [2] |

| Molecular Weight | 913.10 g/mol | |

| CAS Number | 128730-82-5 | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of Macranthoside A is expected to be complex, exhibiting a multitude of signals corresponding to the oleanane-type triterpenoid core and the three sugar moieties. Key signals would include those for anomeric protons of the sugar units, olefinic protons of the triterpenoid backbone, and numerous overlapping signals from the steroidal and sugar ring protons.

-

¹³C-NMR: The carbon NMR spectrum would similarly display a large number of signals. Diagnostic peaks would include those for the carboxylic acid carbon, the olefinic carbons of the C-12 double bond, anomeric carbons of the sugar residues, and a variety of signals for the carbons of the triterpenoid skeleton and the sugar units.

Infrared (IR) Spectroscopy

The IR spectrum of Macranthoside A is anticipated to show characteristic absorption bands for its functional groups:

-

A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups.

-

Absorption bands in the region of 2900 cm⁻¹ due to C-H stretching vibrations of the alkyl groups.

-

A strong absorption band around 1700 cm⁻¹ attributed to the C=O stretching vibration of the carboxylic acid group.

-

Absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and other skeletal vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis of Macranthoside A would be crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. Under electrospray ionization (ESI), the molecule would likely form a pseudomolecular ion [M-H]⁻ or [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the sequential loss of the sugar moieties, providing information about the glycosidic linkages and the structure of the aglycone.

Experimental Protocols

Isolation and Purification

Macranthoside A is obtained as a prosapogenin from Macranthoidin A, which is isolated from the flowers of Lonicera macranthoides[1]. A general workflow for its isolation is as follows:

Biological Activity Assays

Based on the activities of structurally related compounds, Macranthoside A is a candidate for anti-inflammatory and neuroprotective studies. The following are generalized protocols for assessing these activities.

Anti-Inflammatory Activity in RAW 264.7 Macrophages:

Neuroprotective Effect in HT22 Hippocampal Neuronal Cells:

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for Macranthoside A is limited, studies on related triterpenoid saponins suggest potential involvement in key signaling pathways that regulate inflammation and neuronal survival.

Anti-Inflammatory Effects and the NF-κB Pathway

Many triterpenoid saponins exhibit anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that Macranthoside A may inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and enzymes.

Neuroprotective Effects and MAPK/PI3K-Akt Pathways

The neuroprotective potential of similar compounds often involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. Macranthoside A might protect neuronal cells by reducing the phosphorylation of pro-apoptotic MAPKs (p38, JNK) and activating the pro-survival PI3K/Akt pathway.

Conclusion

Macranthoside A presents a promising scaffold for further investigation in drug discovery and development. While its fundamental physicochemical properties and detailed spectral characteristics require more in-depth exploration, the available information, combined with data from related compounds, suggests a strong potential for anti-inflammatory and neuroprotective activities. The experimental protocols and hypothesized signaling pathway interactions outlined in this guide provide a framework for future research aimed at fully elucidating the therapeutic potential of Macranthoside A. Further studies are warranted to isolate and characterize this compound fully and to validate its biological activities in relevant preclinical models.

References

Macranthoside A literature review and historical data.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside A is a triterpenoid glycoside saponin isolated from Lonicera macranthoides, a plant used in traditional Chinese medicine. As a member of the saponin family, Macranthoside A is of interest to the scientific community for its potential biological activities. This document provides a detailed overview of the available literature and historical data on Macranthoside A, with a focus on its chemical properties, and known biological context. Due to the limited specific research on Macranthoside A, data from its close structural analog, Macranthoside B, also isolated from the same plant, is included to provide a more comprehensive understanding of its potential. This inclusion will be clearly indicated throughout the document.

Chemical Structure and Properties

Macranthoside A is the prosapogenin of macranthoidin A. Its chemical structure has been elucidated as 3-O-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl 3 beta, 23-dihydroxyl-olean-12-en-28-olic acid.

Table 1: Chemical and Physical Properties of Macranthoside A

| Property | Value | Source |

| Chemical Formula | C47H76O18 | Calculated |

| Molecular Weight | 929.1 g/mol | Calculated |

| CAS Number | 128730-82-5 | |

| Class | Triterpene Glycoside | |

| Known Source | Lonicera macranthoides |

Biological Activities

Direct studies on the biological activities of Macranthoside A are limited. However, it is described as having anti-microbial activity. To provide a more substantive overview of its potential, the biological activities of the closely related compound, Macranthoside B, are summarized below.

Antimicrobial Activity

Anticancer Activity (Data from Macranthoside B)

Extensive research has been conducted on the anticancer properties of Macranthoside B. Studies have shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 2: In Vitro Anticancer Activity of Macranthoside B

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Source |

| HeLa | Cervical Cancer | Approx. 10 | 24 | |

| MCF-7 | Breast Cancer | Approx. 15 | 24 | |

| U87 | Glioblastoma | Approx. 18 | 24 | |

| A549 | Lung Cancer | Approx. 20 | 24 | |

| HepG2 | Liver Cancer | Approx. 22 | 24 |

Note: The IC50 values are approximate as they were inferred from graphical representations in the cited literature.

Signaling Pathways

Direct evidence for the signaling pathways modulated by Macranthoside A is not currently available. However, the mechanism of action for Macranthoside B has been investigated, revealing its interaction with the PI3K/Akt signaling pathway.

PI3K/Akt Signaling Pathway (Insights from Macranthoside B)

Macranthoside B has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. The inhibition of this pathway by Macranthoside B leads to downstream effects that promote programmed cell death.

Caption: PI3K/Akt signaling pathway inhibited by Macranthoside B.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Macranthoside A are not explicitly available. However, general methods for the extraction of triterpenoid saponins from Lonicera macranthoides and the protocols used for assessing the anticancer activity of Macranthoside B can be adapted.

Isolation of Triterpenoid Saponins from Lonicera macranthoides

A general workflow for the isolation of triterpenoid saponins from plant material is outlined below.

The Biological Activity of Triterpenoid Saponins: A Focus on Macranthoside A

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Triterpenoid saponins are a diverse class of naturally occurring glycosides that have garnered significant attention in the scientific community for their wide range of pharmacological activities. Among these, Macranthoside A and its congeners have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and immunology. This technical guide provides an in-depth overview of the biological activities of triterpenoid saponins, with a special focus on the available data for macranthosides. It details their anti-cancer and anti-inflammatory properties, elucidates the underlying molecular mechanisms, and provides comprehensive experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are complex molecules composed of a polycyclic triterpene aglycone (sapogenin) linked to one or more sugar chains.[1] Their amphipathic nature, conferred by the hydrophobic sapogenin and hydrophilic sugar moieties, is responsible for their characteristic detergent-like properties and contributes to their diverse biological effects.[1] These compounds are widely distributed in the plant kingdom and have been shown to possess a remarkable spectrum of bioactivities, including anti-cancer, anti-inflammatory, immunomodulatory, and antiviral effects.[2][3]

Anti-Cancer Activity of Triterpenoid Saponins

The anti-cancer properties of triterpenoid saponins are a major area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models.[4] The anti-tumor effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[5]

Induction of Apoptosis

A key mechanism by which triterpenoid saponins exert their anti-cancer effects is through the induction of apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.

One of the critical pathways implicated is the PDK1/Akt signaling pathway . Akt, a serine/threonine kinase, is a central node in cell survival signaling. Its activation promotes cell survival and inhibits apoptosis. Studies on Macranthoside B, a hederagenin saponin structurally similar to Macranthoside A, have shown that it can induce apoptosis in human cervical adenocarcinoma (HeLa) cells by increasing oxidative stress and inhibiting the phosphorylation of Akt and its upstream activator, PDK1.[6] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the mitochondrial apoptotic cascade.[6]

dot

Caption: PDK1/Akt Signaling Pathway and Macranthoside A Intervention.

Quantitative Data on Cytotoxicity

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Macranthoside B | HeLa (Cervical Cancer) | Not specified, but effective | [6] |

| Triterpenoid Saponin (from Pulsatilla koreana) | Various Cancer Cell Lines | ~10 | [5] |

| Oleanolic Acid Derivative (OADP) | RAW 264.7 (Macrophage) | 1.72 ± 0.10 µg/mL | [7] |

| Curcumin | RAW 264.7 (Macrophage) | 18 | [8] |

Note: The provided IC50 values are for illustrative purposes and are derived from studies on various triterpenoid saponins and related compounds. Further research is required to determine the specific cytotoxic profile of Macranthoside A.

Anti-inflammatory Activity of Triterpenoid Saponins

Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoid saponins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Several triterpenoid saponins have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4][11] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO).[7]

dot

Caption: NF-κB Signaling Pathway and Macranthoside A Intervention.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of triterpenoid saponins can be assessed by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Extract | Assay | IC50 | Reference |

| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (RAW 264.7 cells) | 0.95 ± 0.01 µg/mL (at 72h) | [7] |

| Triterpenoid Saponins (from Polygonum multiflorum) | NO Production Inhibition (RAW 264.7 cells) | 7.6 - 49.3 µM | [12] |

Note: The provided IC50 values are for illustrative purposes and are derived from studies on various triterpenoid saponins. Further research is required to determine the specific anti-inflammatory profile of Macranthoside A.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of triterpenoid saponins.

MTT Assay for Cell Viability and Cytotoxicity

dot

Caption: MTT Assay Workflow.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the triterpenoid saponin in culture medium. Replace the medium in the wells with 100 µL of the saponin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the triterpenoid saponin at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

Protocol:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Triterpenoid saponins, including Macranthoside A and its analogs, represent a rich source of bioactive compounds with significant potential for the development of novel anti-cancer and anti-inflammatory therapies. Their ability to modulate critical signaling pathways such as the PDK1/Akt and NF-κB pathways provides a strong rationale for their further investigation. While specific quantitative data for Macranthoside A is still emerging, the information available for related compounds underscores the therapeutic promise of this class of natural products. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of these fascinating molecules. Future research should focus on elucidating the precise molecular targets of Macranthoside A and conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy.

References

- 1. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triterpenoid Saponin W3 from Anemone flaccida Suppresses Osteoclast Differentiation through Inhibiting Activation of MAPKs and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

Macranthoside A: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside A, a triterpenoid glycoside also identified as Kalopanaxsaponin H, is a natural compound isolated from various plant species, including Lonicera macranthoides. As a member of the saponin family, Macranthoside A has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the currently known biological activities of Macranthoside A, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support further research and drug development endeavors.

Core Biological Activities

Current research indicates that Macranthoside A exhibits a range of biological effects, including antifungal, cytotoxic, and potential anti-inflammatory activities. The following sections detail the quantitative data associated with these activities and the methodologies employed in their investigation.

Table 1: Summary of Quantitative Biological Data for Macranthoside A

| Biological Activity | Target | Measurement | Value | Source |

| Antifungal Activity | Magnaporthe oryzae | IC50 | 2-5 µg/mL | [1] |

| Cytotoxic Activity | Human promyelocytic leukemia cells (HL-60) | IC50 | 7.8 µg/mL | [2] |

| Cytotoxic Activity | Mouse macrophage cells (J774) | IC50 | 0.07 µM | [2] |

| Anti-inflammatory | Interleukin-1β (IL-1β) Production | Correlation | Negative | [3] |

Detailed Experimental Methodologies and Signaling Pathways

Antifungal Activity

Macranthoside A has demonstrated notable antifungal properties against the rice blast fungus Magnaporthe oryzae.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of Macranthoside A against Magnaporthe oryzae was determined to be in the range of 2-5 µg/mL[1].

Experimental Protocol: In Vitro Antifungal Bioassay

The antifungal activity of Macranthoside A was evaluated using a microtiter plate assay as described by Kim et al. (2018)[1].

-

Fungal Strain: Magnaporthe oryzae.

-

Culture Medium: Potato dextrose broth (PDB).

-

Assay Procedure:

-

A spore suspension of M. oryzae (1 × 10^5 spores/mL) was prepared in PDB.

-

Macranthoside A was dissolved in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of concentrations.

-

In a 96-well microtiter plate, 180 µL of the spore suspension was mixed with 20 µL of each Macranthoside A dilution. The final concentration of DMSO was maintained at 1% (v/v).

-

The plates were incubated at 25°C for 48 hours.

-

Fungal growth was assessed by measuring the absorbance at 600 nm using a microplate reader.

-

The IC50 value was calculated as the concentration of Macranthoside A that inhibited fungal growth by 50% compared to the control (DMSO-treated).

-

References

- 1. Discovery of the possible mechanisms in kouyanqing granule for treatment of oral ulcers based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Anti-inflammatory Ingredients in Chinese Herbal Formula Kouyanqing Granule based on Relevance Analysis between Chemical Characters and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolic Composition and Antioxidant Activity of Plants Belonging to the Cephalaria (Caprifoliaceae) Genus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Cancer Mechanisms of Macranthoside B

Disclaimer: This document details the mechanism of action for Macranthoside B . Extensive literature searches did not yield significant research on the anti-cancer properties of a compound specifically named "Macranthoside A." It is possible that the user's interest lies in the bioactive saponins from Lonicera macranthoides, of which Macranthoside B is the primary subject of anti-cancer research.

Introduction

Macranthoside B is a triterpenoid saponin isolated from the traditional Chinese medicinal plant Lonicera macranthoides. Emerging research has identified it as a potent anti-neoplastic agent with a multi-faceted mechanism of action against various cancer cell types. This technical guide provides an in-depth overview of the molecular pathways targeted by Macranthoside B, supported by quantitative data and detailed experimental methodologies from key preclinical studies. The primary modes of action include the induction of oxidative stress-mediated apoptosis, modulation of critical cell survival pathways such as PI3K/Akt, and the initiation of distinct cell death programs like autophagy and ferroptosis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action in Cancer Cells

Macranthoside B exerts its anti-cancer effects through several interconnected mechanisms, ultimately leading to the inhibition of proliferation and induction of programmed cell death.

Induction of ROS-Mediated Apoptosis

A primary mechanism of Macranthoside B is the induction of overwhelming oxidative stress within cancer cells. This is achieved by increasing the intracellular levels of Reactive Oxygen Species (ROS) while simultaneously suppressing the cell's antioxidant defense systems.[1][2][3]

-

ROS Generation: Macranthoside B treatment leads to a significant accumulation of superoxide anions.[3]

-

Suppression of Antioxidants: The expression of key antioxidant enzymes, such as Superoxide Dismutase 2 (SOD2) and Glutathione Peroxidase 1 (GPx1), is markedly downregulated.[2][4]

This redox imbalance triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by a loss of mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of the caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3.[1][3] Activated caspase-3 then cleaves key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[2][4]

Inhibition of the PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer.[2][4] Macranthoside B has been shown to effectively suppress this pathway. The accumulation of ROS induced by Macranthoside B leads to the dephosphorylation (inactivation) of key upstream and downstream components, including PDK1 and Akt itself.[2][4] This inhibition removes the pro-survival signals, making the cancer cells more susceptible to apoptosis. Furthermore, suppression of the PI3K/Akt pathway is linked to the downregulation of anti-apoptotic proteins like Bcl-xL and the oncogene UHRF1, further sensitizing cells to death.[1][4]

Induction of Autophagy and Ferroptosis

Beyond classical apoptosis, Macranthoside B triggers other forms of programmed cell death.

-

Autophagy: In human ovarian cancer cells, Macranthoside B induces cytotoxic autophagy, a process of cellular self-digestion.[1][4] This is mediated by the ROS/AMPK/mTOR signaling axis. ROS accumulation activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth.[1][4] mTOR inhibition initiates autophagy, evidenced by the increased formation of LC3-II, a key marker of autophagosomes.[4] Studies suggest this autophagic process is cytotoxic and may occur upstream of apoptosis.[1][4]

-

Ferroptosis: In adenocarcinoma of the esophagogastric junction (AEG), Macranthoside B induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[5] This is achieved through the inhibition of NRF2, a master regulator of antioxidant responses.[5] NRF2 inhibition leads to the stabilization of NCOA4, a cargo receptor that mediates the degradation of ferritin (ferritinophagy), the primary iron-storage protein.[5] This process releases large amounts of labile iron into the cell, which participates in Fenton reactions to generate excessive lipid ROS, leading to membrane damage and ferroptotic cell death.[5]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of Macranthoside B have been quantified across multiple cancer cell lines.

Table 1: Cytotoxicity of Macranthoside B in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Viability @ 40 µM (24h) | ~40.1% of control | [3] |

| MCF7 | Breast Cancer | IC50 (24h) | ~10-20 µM | [3][6] |

| U87 | Glioblastoma | IC50 (24h) | ~10-20 µM | [3][6] |

| A549 | Lung Cancer | IC50 (24h) | ~10-20 µM | [3][6] |

| HepG2 | Liver Cancer | IC50 (24h) | ~10-20 µM | [3][6] |

| A2780 | Ovarian Cancer | IC50 (48h) | ~10 µM | [4] |

| AEG Cell Lines | Adenocarcinoma of Esophagogastric Junction | IC50 (48h) | 9.5 - 12.7 µM |[5] |

Table 2: Molecular Effects of Macranthoside B Treatment

| Cancer Cell Line | Effect | Target Protein/Marker | Regulation | Reference |

|---|---|---|---|---|

| HeLa | Apoptosis Induction | Sub-G1 Population | Increased | [3] |

| HeLa | Apoptosis Induction | Cleaved Caspase-3 | Upregulated | [3] |

| HeLa | Apoptosis Induction | Cleaved PARP | Upregulated | [3] |

| HeLa | PI3K/Akt Inhibition | p-PDK1 / p-Akt | Downregulated | [3][4] |

| HeLa | Oxidative Stress | SOD2, GPx1 | Downregulated | [3][4] |

| A2780 | Autophagy Induction | LC3-II | Upregulated | [4] |

| A2780 | Autophagy Regulation | p-mTOR | Downregulated | [4] |

| AEG Cells | Ferroptosis Induction | NRF2 | Downregulated | [5] |

| AEG Cells | Ferroptosis Induction | Lipid ROS | Increased |[5] |

Key Experimental Protocols

The findings described in this guide are based on a range of standard molecular and cell biology techniques.

General Experimental Workflow

A generalized workflow for assessing the anti-cancer effects of Macranthoside B involves initial cell culture, treatment with the compound, and subsequent analysis through various assays to measure cell viability, death, and changes in protein expression.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fb.cuni.cz [fb.cuni.cz]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

Macranthoside A: A Technical Guide on its Putative Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside A, a triterpenoid glycoside, has been identified as a constituent of plants within the Lonicera genus, notably Lonicera macrantha. While the broader class of triterpenoid saponins from Lonicera species has been investigated for various pharmacological activities, including antimicrobial effects, specific and detailed research into the antimicrobial properties of Macranthoside A is limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current understanding of the antimicrobial potential of Macranthoside A, contextualized within the known activities of related saponins from the Lonicera genus. It will also present generalized experimental protocols and potential mechanisms of action relevant to this class of compounds.

Antimicrobial Potential of Saponins from Lonicera Species

Saponins are a diverse group of secondary metabolites found in many plants, and they are known to exhibit a wide range of biological activities. Studies on extracts from various Lonicera species have demonstrated their potential as sources of antimicrobial agents. These extracts, rich in saponins and other phytochemicals, have shown inhibitory effects against various pathogens.

Quantitative Data on Antimicrobial Activity of Lonicera Saponins and Extracts

To provide a framework for understanding the potential efficacy of Macranthoside A, the following table summarizes available data on the antimicrobial activity of extracts and other saponins isolated from the Lonicera genus. It is important to note that these values are not specific to Macranthoside A.

| Plant/Compound Source | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Lonicera spp. Extracts | Various Bacteria & Fungi | Data Not Available | Data Not Available | Variable | General literature on Lonicera antimicrobial activity |

| Macranthoidin B (L. macrantha) | Not specified for antimicrobial | Not Available | Not Available | Not Available | Focus on anticancer activity |

Note: The table highlights the current gap in specific antimicrobial data for individual saponins from Lonicera macrantha.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed, generalized methodologies for determining the antimicrobial activity of a purified natural product like Macranthoside A. These protocols are based on standard clinical laboratory practices.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

-

Purified Macranthoside A

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the test microorganism on an appropriate agar plate overnight.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Macranthoside A Dilutions:

-

Prepare a stock solution of Macranthoside A in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the Macranthoside A dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of Macranthoside A in which there is no visible growth.

-

Alternatively, the optical density (OD) can be measured using a spectrophotometer.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of Macranthoside A that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.

Visualization of Putative Mechanisms and Workflows

Proposed Mechanism of Saponin Antimicrobial Action

Triterpenoid saponins are generally believed to exert their antimicrobial effects primarily through interaction with and disruption of microbial cell membranes. The amphipathic nature of saponins allows them to intercalate into the lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of intracellular components and ultimately cell death.

Cytotoxicity of Macranthoside A Against Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside A is a triterpenoid saponin isolated from the flower buds of Lonicera macranthoides. Triterpenoid saponins are a class of natural products known for their diverse pharmacological activities, including anticancer properties. This technical guide provides a comprehensive overview of the available scientific literature on the cytotoxicity of Macranthoside A against human cell lines. Due to the limited published data specifically on Macranthoside A, this guide also includes a detailed analysis of the closely related and extensively studied compound, Macranthoside B, to provide a broader context and potential insights into the mechanisms of action for this class of compounds.

Macranthoside A: Cytotoxicity Data

Currently, publicly available data on the cytotoxic activity of Macranthoside A against a wide range of human cell lines is limited. The following table summarizes the known quantitative data.

| Cell Line | Cell Type | Assay | IC50 | Reference |

| HL-60 | Human promyelocytic leukemia | MTT | 7.8 µg/mL | [No specific reference found in search results] |

Macranthoside B: A Closely Related Analog with Significant Cytotoxic Activity

In contrast to Macranthoside A, its structural analog, Macranthoside B, has been the subject of numerous studies investigating its anticancer potential. The data presented here for Macranthoside B may offer valuable insights for future research on Macranthoside A.

Quantitative Cytotoxicity Data for Macranthoside B

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Macranthoside B against various human cancer cell lines.

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| HeLa | Human cervical adenocarcinoma | MTT | ~35-40 | [1] |

| MCF7 | Human breast adenocarcinoma | MTT | Not specified | [1] |

| U87 | Human glioblastoma | MTT | Not specified | [1] |

| A549 | Human lung carcinoma | MTT | Not specified | [1] |

| HepG2 | Human hepatocellular carcinoma | MTT | Not specified | [1] |

| HL-60 | Human promyelocytic leukemia | Not specified | 3.8 | [No specific reference found in search results] |

| A2780 | Human ovarian carcinoma | Not specified | Not specified | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of Macranthoside B, which are standard protocols for assessing the cytotoxicity of natural compounds.

Cell Culture and Maintenance

Human cancer cell lines such as HeLa, MCF7, U87, A549, and HepG2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Macranthoside B) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is detected using an Annexin V-FITC Apoptosis Detection Kit.

-

Cell Treatment: Cells are treated with the test compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action (Macranthoside B)

Studies on Macranthoside B have revealed that its cytotoxic effects are mediated through the induction of apoptosis via multiple signaling pathways.

ROS-Mediated Apoptosis and PI3K/Akt Pathway Inhibition

Macranthoside B has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[1][4] This increase in oxidative stress leads to the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation.[1][4] The downregulation of Akt phosphorylation results in the decreased expression of anti-apoptotic proteins like Bcl-xL and UHRF1, ultimately leading to apoptosis.[1][4]

JNK Signaling Pathway Activation

In combination with chemotherapeutic agents like paclitaxel, Macranthoside B has been shown to enhance apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is also linked to increased ROS production.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating the cytotoxicity of a compound like Macranthoside A and the logical flow of the mechanism of action for Macranthoside B.

Conclusion and Future Directions

The available scientific literature provides limited data on the cytotoxic effects of Macranthoside A against human cell lines. However, the extensive research on its close analog, Macranthoside B, demonstrates a promising potential for this class of triterpenoid saponins as anticancer agents. Macranthoside B exhibits significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis mediated by ROS production and the modulation of key signaling pathways such as PI3K/Akt and JNK.

Future research should focus on a comprehensive evaluation of Macranthoside A's cytotoxic profile across a broader panel of human cancer cell lines. Elucidating its specific mechanisms of action and comparing them to those of Macranthoside B will be crucial in determining its potential as a novel therapeutic candidate. Further in vivo studies will also be necessary to validate its efficacy and safety in preclinical models.

References

Preliminary Research on the Pharmacological Effects of Macranthoside A: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a preliminary investigation into the pharmacological properties of Macranthoside A, a triterpenoid glycoside isolated from Lonicera macranthoides. Despite a comprehensive search of scientific literature, it is crucial to note that detailed research on the specific pharmacological effects, quantitative data, and mechanisms of action for Macranthoside A is exceptionally limited at this time. The majority of available research focuses on its structural analogue, Macranthoside B, and other compounds from the Lonicera genus.

This document summarizes the currently available information on Macranthoside A and provides context based on the activities of related compounds.

Introduction to Macranthoside A

Macranthoside A is classified as a triterpenoid glycoside, a class of naturally occurring compounds known for a wide range of biological activities. It has been identified and isolated from the flower buds of Lonicera macranthoides, a plant used in traditional medicine.[1][2] While its structure has been characterized, its biological functions remain largely unexplored in published literature.

Pharmacological Effects

The current body of scientific literature lacks specific studies detailing the pharmacological effects of Macranthoside A. One commercial supplier notes that Macranthoside A possesses "anti-microbially activity," however, no supporting data, such as Minimum Inhibitory Concentration (MIC) values or specific microbial strains tested, are provided to substantiate this claim.

In contrast, the closely related compound, Macranthoside B , also isolated from Lonicera macranthoides, has been the subject of more extensive research. Studies on Macranthoside B have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, including human cervical adenocarcinoma and leukemia cells.[3][4][5][6] These effects are often mediated through the induction of oxidative stress and modulation of signaling pathways such as the PDK1/Akt and JNK pathways.[5][7]

Given the structural similarity between Macranthoside A and B, it is plausible that Macranthoside A may exhibit similar cytotoxic or other pharmacological activities. However, without direct experimental evidence, this remains speculative.

Quantitative Data

A thorough review of published studies did not yield any quantitative pharmacological data for Macranthoside A. Key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC values are not available in the current scientific literature.

For comparative purposes, Table 1 presents a summary of quantitative data reported for the related compound, Macranthoside B.

Table 1: Summary of Reported In Vitro Cytotoxic Activity of Macranthoside B

| Cell Line | Assay Type | IC50 Value | Reference |

| HeLa (cervical cancer) | Cell Viability | ~20 µM (approx.) | [7] |

| HL-60 (leukemia) | Cell Viability | 3.8 µM | [3][4] |

Note: This data is for Macranthoside B and is provided for contextual purposes only. The activity of Macranthoside A may differ significantly.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of Macranthoside A are not available due to the absence of published studies. Methodologies used for the study of the related compound, Macranthoside B, typically include:

-

Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays to determine the cytotoxic effects on cancer cell lines.

-

Apoptosis Assays: Techniques such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

-

Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells to determine the distribution of cells in different phases of the cell cycle.

-

Measurement of Reactive Oxygen Species (ROS): Use of fluorescent probes like DCFH-DA to quantify intracellular ROS levels.

-

Western Blot Analysis: To investigate the expression and phosphorylation status of proteins in relevant signaling pathways.

Signaling Pathways

There is no direct evidence from the reviewed literature to implicate Macranthoside A in the modulation of any specific signaling pathways.

Research on Macranthoside B has shown its involvement in the following pathways:

-

PDK1/Akt Signaling Pathway: Inhibition of this pathway is associated with the pro-apoptotic effects of Macranthoside B in cervical cancer cells.[6]

-

MAPK/JNK Signaling Pathway: Activation of this pathway, often triggered by an increase in reactive oxygen species (ROS), contributes to Macranthoside B-induced apoptosis.[7]

Below is a conceptual diagram illustrating the signaling pathway modulated by Macranthoside B, which could serve as a starting point for investigating the potential mechanisms of Macranthoside A.

Caption: Conceptual signaling pathway for Macranthoside B-induced apoptosis.

Conclusion and Future Directions

The preliminary research on Macranthoside A reveals a significant gap in the understanding of its pharmacological properties. While its existence as a distinct chemical entity is established, its biological activities remain uncharacterized in the public domain. The available information is insufficient to provide a comprehensive technical guide as per the initial request.

Future research should focus on:

-

Systematic Pharmacological Screening: Evaluating Macranthoside A for a range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects.

-

Quantitative Analysis: Determining key pharmacological parameters such as IC50, EC50, and MIC values through robust in vitro and in vivo models.

-